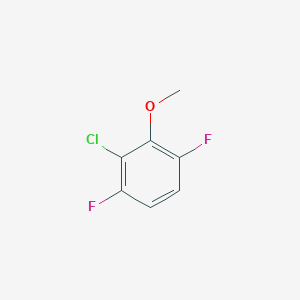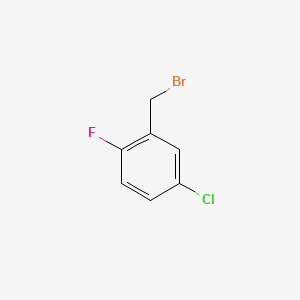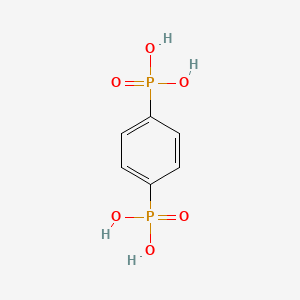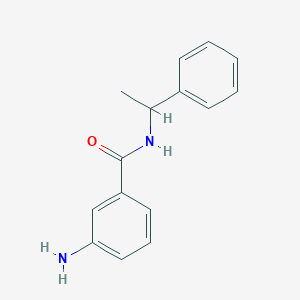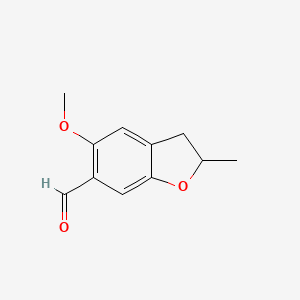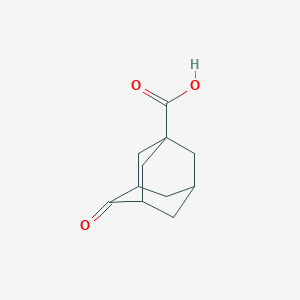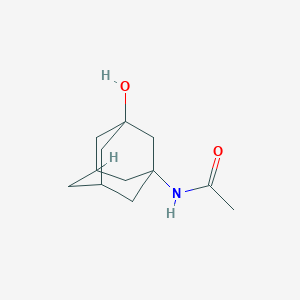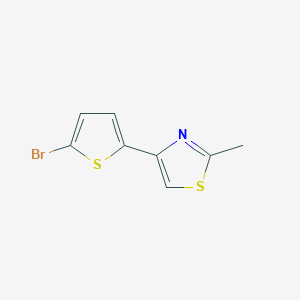
4-(5-Bromo-2-thiényl)-2-méthyl-1,3-thiazole
Vue d'ensemble
Description
4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Applications De Recherche Scientifique
4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: Incorporated into organic semiconductors and conductive polymers due to its electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its antimicrobial and antifungal properties.
Orientations Futures
The future directions for research on “4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its potential applications in various fields .
Mécanisme D'action
Target of Action
The primary targets of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Analyse Biochimique
Biochemical Properties
4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with RNA methylation proteins, which are crucial for epigenetic regulation . These interactions influence the splicing, stability, or translation of modified RNAs, thereby affecting various biological functions.
Cellular Effects
The effects of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the stability and translation of RNAs, which in turn can influence gene expression and cellular metabolism . Additionally, its role in epigenetic regulation suggests that it may have significant effects on cell signaling pathways.
Molecular Mechanism
At the molecular level, 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole exerts its effects through binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways. For example, it has been shown to interact with RNA-modifying proteins, which can lead to changes in gene expression . These interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its effects on cellular function can vary over time. Long-term studies in in vitro and in vivo settings are necessary to fully understand its temporal effects .
Dosage Effects in Animal Models
The effects of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Studies have shown that it has anti-cancer, anti-inflammatory, and neuroprotective properties at certain dosages. It is crucial to determine the threshold effects and potential toxicity at higher doses.
Metabolic Pathways
4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism . Understanding these pathways is essential for determining the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement within the cell. These interactions can affect its localization and accumulation, thereby influencing its biochemical activity .
Subcellular Localization
The subcellular localization of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect its function and interactions with other biomolecules . Understanding its subcellular localization is crucial for determining its role in cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole typically involves the bromination of 2-thienyl compounds followed by cyclization with appropriate thiazole precursors. One common method includes the reaction of 5-bromo-2-thiophenecarboxaldehyde with thioamide under acidic conditions to form the desired thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thienyl and thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution Reactions: Formation of 4-(5-substituted-2-thienyl)-2-methyl-1,3-thiazole derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of dehalogenated or modified thiazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole
- 2-Bromo-5-benzoylthiophene
- 4-(5-Bromo-2-thienyl)-2-(methylthio)pyrimidine
Uniqueness
4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole is unique due to its specific combination of a thienyl and thiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and electronic characteristics.
Propriétés
IUPAC Name |
4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-5-10-6(4-11-5)7-2-3-8(9)12-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUWJKXVZUKQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380108 | |
| Record name | 4-(5-bromo-2-thienyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352018-87-2 | |
| Record name | 4-(5-bromo-2-thienyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


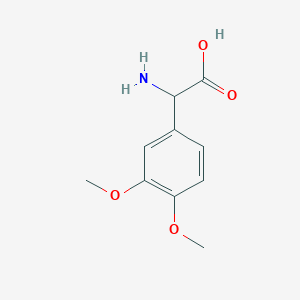
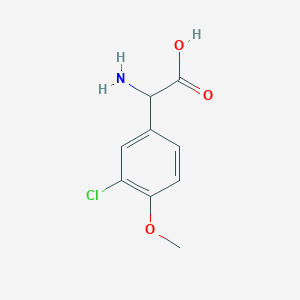


![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)
